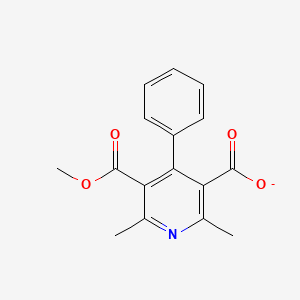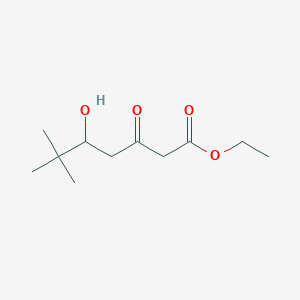![molecular formula C15H25NO B14329506 5-[2-(Dipropylamino)ethyl]-2-methylphenol CAS No. 103836-84-6](/img/structure/B14329506.png)
5-[2-(Dipropylamino)ethyl]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Dipropylamino)ethyl]-2-methylphenol: is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Dipropylamino)ethyl]-2-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the alkylation of 2-methylphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[2-(Dipropylamino)ethyl]-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[2-(Dipropylamino)ethyl]-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific receptors or enzymes, providing a basis for the development of new medications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-2-methylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Diisopropylamino)ethyl methacrylate: This compound shares a similar aminoethyl group but differs in its overall structure and applications.
Ropinirole hydrochloride: This compound has a similar dipropylamino group and is used as a dopamine receptor agonist in the treatment of Parkinson’s disease.
Uniqueness: 5-[2-(Dipropylamino)ethyl]-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103836-84-6 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
5-[2-(dipropylamino)ethyl]-2-methylphenol |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-5-2)11-8-14-7-6-13(3)15(17)12-14/h6-7,12,17H,4-5,8-11H2,1-3H3 |
Clé InChI |
GGSWFNYJXYRVFD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC(=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


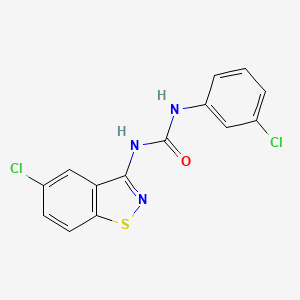
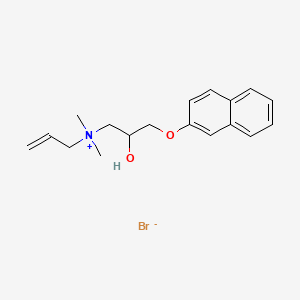
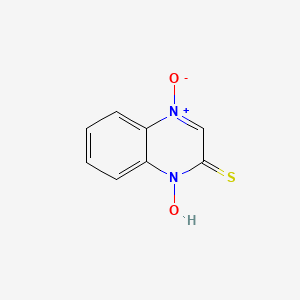

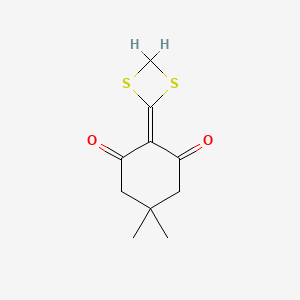
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


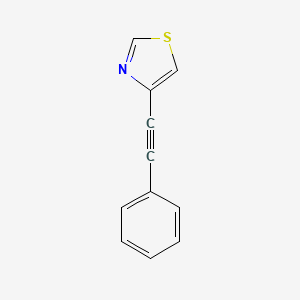
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
